Ethyl 2-chloro-5-fluoroquinoline-3-carboxylate
Description
1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a nitrogen-containing heterocyclic compound characterized by a fused pyrrole-pyridine (pyrrolo[2,3-b]pyridine) core. The structure features a dione moiety at positions 2 and 3, with an ethyl substituent at the 1-position nitrogen (Figure 1). Its molecular formula is C₉H₈N₂O₂, and it is a derivative of the parent compound 1H-pyrrolo[2,3-b]pyridine-2,3-dione (CAS 5654-95-5, molecular formula C₇H₄N₂O₂) .
This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrrolopyridine derivatives, which are known for kinase inhibition and antitumor activity .
Properties
IUPAC Name |
ethyl 2-chloro-5-fluoroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2/c1-2-17-12(16)8-6-7-9(14)4-3-5-10(7)15-11(8)13/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDSJAXDYWKFRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC=C(C2=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-5-fluoroquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The process begins with o-aminobenzophenones and diethylmalonate.
Friedlander Condensation: The base-catalyzed Friedlander condensation of o-aminobenzophenones with diethylmalonate yields ethyl-2-oxoquinoline-3-carboxylates.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance yield and efficiency. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-chloro-5-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride and amines under reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Produces substituted quinoline derivatives.
Oxidation: Forms quinoline N-oxides.
Reduction: Yields dihydroquinoline derivatives.
Scientific Research Applications
Ethyl 2-chloro-5-fluoroquinoline-3-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing potential therapeutic agents, particularly in the development of antibacterial and anticancer drugs.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Employed in studying the interaction of quinoline derivatives with biological targets, aiding in the understanding of their mechanism of action.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-5-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets:
DNA Gyrase Inhibition: The compound inhibits DNA gyrase, an essential enzyme for bacterial DNA replication, leading to antibacterial activity.
Topoisomerase Inhibition: It also inhibits topoisomerase enzymes, which are crucial for DNA unwinding and replication, contributing to its anticancer properties.
Comparison with Similar Compounds
Position of Substituents
- 1-Ethyl vs. 1-Methyl : The ethyl group introduces greater steric bulk and lipophilicity compared to methyl, which may enhance receptor binding affinity in kinase inhibitors .
- 5-Bromo vs. 2,3-Dione : Bromine at position 5 (electron-withdrawing) alters electron density, affecting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) . In contrast, the dione moiety enables hydrogen bonding, critical for interactions with biological targets .
Research Findings
- SAR Studies: 3-Amino and 3-nicotinamide derivatives (e.g., compound 8a in ) show that substituents at position 3 significantly modulate anticancer activity, with nicotinamide improving potency by 10-fold in some cases .
- Isosteric Replacements: Pyrrolo[2,3-b]pyridine diones are isosteres of indole-2,3-dione (isatin), a scaffold with known antiviral and antitumor properties. The ethyl derivative’s enhanced lipophilicity may improve blood-brain barrier penetration compared to polar parent compounds .
Biological Activity
Ethyl 2-chloro-5-fluoroquinoline-3-carboxylate is a quinoline derivative that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an antibacterial and anticancer agent. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a quinoline core with chlorine and fluorine substituents, enhancing its reactivity and biological activity. The presence of these halogens is crucial for its interaction with biological targets.
The primary mechanisms through which this compound exerts its biological effects include:
- DNA Gyrase Inhibition : The compound inhibits DNA gyrase, an essential enzyme for bacterial DNA replication, which leads to its antibacterial properties.
- Topoisomerase Inhibition : It also inhibits topoisomerase enzymes that are crucial for DNA unwinding and replication, contributing to its anticancer properties.
Antibacterial Activity
This compound has demonstrated significant antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.2 |
| Klebsiella pneumoniae | 62.5 |
The compound's action is bactericidal, inhibiting protein synthesis pathways and nucleic acid production, which is critical for bacterial growth and survival .
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promising anticancer activity:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 10.0 |
| A549 (lung cancer) | 15.0 |
The compound's mechanism involves inducing apoptosis in cancer cells through the inhibition of topoisomerases, which are vital for DNA replication and repair .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Studies have shown that:
- Fluorine Substitution : The presence of fluorine at the 5-position enhances antibacterial potency.
- Chlorine Substitution : The chlorine atom at the 2-position is essential for maintaining biological activity against both bacterial and cancer cell lines.
Comparative studies with similar compounds highlight the unique efficacy of this compound:
| Compound | Antibacterial Activity | Anticancer Activity |
|---|---|---|
| Ethyl 2-chloroquinoline-3-carboxylate | Moderate | Low |
| Ethyl 5-fluoroquinoline-3-carboxylate | High | Moderate |
| Ethyl 2-chloro-6-fluoroquinoline-3-carboxylate | Low | High |
This table illustrates that this compound exhibits enhanced antibacterial and anticancer properties compared to its analogs .
Case Studies and Research Findings
Recent studies have explored the potential applications of this compound in treating infections and cancers resistant to conventional therapies. For instance:
- Antibacterial Efficacy : A study published in MDPI demonstrated that this compound effectively inhibited MRSA strains with an MIC value significantly lower than traditional antibiotics like ciprofloxacin .
- Anticancer Properties : Research highlighted in PMC indicated that this compound induced apoptosis in various cancer cell lines, showcasing its potential as a chemotherapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
